molecular formula C10H12N6O B12906874 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-33-2

5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12906874
CAS No.: 77961-33-2
M. Wt: 232.24 g/mol
InChI Key: XOBZATCVCHNLMM-UHFFFAOYSA-N
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Description

5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 5-amino group on the pyrimidine core and a [(2-methylpyrimidin-5-yl)methyl]amino substituent at position 2.

Properties

CAS No.

77961-33-2

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

IUPAC Name

5-amino-2-[(2-methylpyrimidin-5-yl)methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H12N6O/c1-6-12-2-7(3-13-6)4-14-10-15-5-8(11)9(17)16-10/h2-3,5H,4,11H2,1H3,(H2,14,15,16,17)

InChI Key

XOBZATCVCHNLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Formation of 5-Aminopyrimidin-4(3H)-one Derivatives

  • Starting from commercially available low-cost precursors such as 5-aminopyrimidin-4,6-diols, the pyrimidine ring can be constructed by condensation reactions under controlled temperature (70–140 °C) with halogenating agents to convert hydroxyl groups into halogens, facilitating further substitution.
  • The amino group is often protected during ring formation and then deprotected in subsequent steps to yield the free 5-amino group.
  • Vilsmeier-Haack formylation is a common method to functionalize the pyrimidine ring at the 5-position, using reagents like POCl3 and DMF at low temperatures (0 °C to 50 °C), yielding 4-aminopyrimidine-5-carbaldehydes as key intermediates.

Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Pyrimidine ring condensation Low-cost starting materials, halogenating agent 70–140 °C High Selective halogenation of hydroxyls
Amino group deprotection Mild acidic/basic conditions Ambient to 100 °C High Preserves ring integrity
Vilsmeier formylation POCl3/DMF 0–50 °C 70–86 Efficient formylation at 5-position

Purification and Characterization

  • After synthesis, purification is typically achieved by recrystallization from ethanol or chromatographic methods (silica gel column chromatography with hexane/ethyl acetate mixtures).
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Conditions Yield Range (%) Comments
Pyrimidine ring formation 5-Aminopyrimidin-4,6-diols, halogenating agents 70–140 °C High Efficient industrial process
Amino group deprotection Acid/base treatment Ambient to 100 °C High Preserves functional groups
Vilsmeier formylation POCl3, DMF 0–50 °C 70–86 Key intermediate formation
Nucleophilic substitution/coupling Halogenated pyrimidine, 2-methylpyrimidinylmethylamine, Pd catalyst 70–120 °C Moderate to High Selective C–N bond formation
Purification Recrystallization, chromatography Ambient Ensures high purity and yield

Research Findings and Industrial Relevance

  • The described synthetic routes emphasize the use of low-cost, commercially available starting materials, mild reaction conditions, and environmentally friendly processes, making them suitable for industrial scale-up.
  • The formation of halogenated intermediates and their subsequent substitution allows for high selectivity and yield, reducing by-products and purification challenges.
  • The use of palladium-catalyzed coupling reactions provides versatility in modifying the pyrimidine core with various substituents, enhancing the compound’s applicability in pharmaceutical development.
  • The intermediates and final compounds have been characterized thoroughly, confirming the reliability of the synthetic methods.

Chemical Reactions Analysis

Multi-Component Condensation Reactions

The compound participates in one-pot multi-component reactions (MCRs) to synthesize fused heterocycles. For example:

  • Reaction with aldehydes and ethyl acetoacetate :
    Under reflux in ethanol with acidic catalysts (e.g., APTS), it forms triazolo[4,3-a]pyrimidine derivatives via Knoevenagel condensation followed by Michael addition and cyclization .
    Mechanism :

    • Knoevenagel step : Aldehyde reacts with ethyl acetoacetate to form an arylidene intermediate.

    • Michael addition : Amino group of the pyrimidine attacks the electrophilic arylidene carbon.

    • Cyclization : Intramolecular lactamization yields the fused triazolopyrimidine core .

Reaction Components Catalyst Conditions Yield
Aldehyde, ethyl acetoacetateAPTSEthanol, reflux72–85%
Aromatic aldehyde, malononitrile[(VO)TPP][(TCM)₄]Solvent-free, 100°C88–93%

Catalytic Cyclization and Oxidation

Vanadium-based catalysts (e.g., [(VO)TPP][(TCM)₄]) enable cooperative anomeric-based oxidation (ABO) to form pyrimidine-6-carbonitriles:

  • Key steps :

    • Knoevenagel condensation with malononitrile/4-hydroxycoumarin.

    • Michael addition of 3-amino-1,2,4-triazole.

    • Intramolecular cyclization and ABO to stabilize the product .

Notable Outcomes :

  • ABO proceeds via hydride transfer and H₂ release, confirmed under inert atmospheres .

  • Catalyst recyclability: >90% activity retained after six cycles .

Nucleophilic Substitution Reactions

The amino group at position 5 undergoes substitution with electrophiles:

  • Example : Reaction with acyl chlorides or sulfonyl chlorides forms amide/sulfonamide derivatives, enhancing pharmacological profiles .
    Conditions :

    • DCM, room temperature, triethylamine base.

    • Yields: 65–78% for benzenesulfonamide analogs .

Electrophile Product Application
Benzoyl chlorideN-benzoylated derivativeImproved kinase inhibition
Tosyl chlorideSulfonamide analogAntimicrobial activity

Click Chemistry for Triazole Derivatives

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the methylpyrimidinylmethyl side chain:

  • Procedure :

    • Azide-functionalized intermediates react with terminal alkynes.

    • Catalyzed by Cu(I), yielding 1,2,3-triazole-linked hybrids .

Applications :

  • Enhances binding to enzymes like PDE9A (IC₅₀: 12 nM) .

  • Improves CNS penetration for neurodegenerative disease targets .

Oxidation and Reduction Pathways

  • Oxidation : Nitro group introduction at position 5 enhances electrophilicity for nucleophilic attack (e.g., forming 5-nitropyrimidinone derivatives).

  • Reduction : Catalytic hydrogenation of nitro to amine restores electron density for further functionalization .

Comparative Reactivity of Structural Analogs

The methylpyrimidinylmethylamino group confers distinct reactivity compared to simpler pyrimidines:

Analog Reactivity Difference
5-Amino-2-methylpyrimidin-4(3H)-one Lacks side chain for CuAAC or nucleophilic substitution.
4-Amino-2-methylpyrimidineLimited participation in MCRs due to fewer reactive sites.

Mechanistic Insights from Computational Studies

  • Molecular docking : The compound’s amino and keto groups form hydrogen bonds with cyclooxygenase-2 (COX-2) residues (PDB: 5IKT) .

  • DFT calculations : Electron density at N3 and O4 governs regioselectivity in cyclization steps .

Synthetic Challenges and Optimization

  • Solvent effects : Ethanol > DMF for MCRs (reduces side products) .

  • Catalyst choice : Vanadium complexes outperform Lewis acids (e.g., ZnCl₂) in yield and selectivity .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Research has indicated that aminopyrimidine derivatives exhibit significant antimicrobial properties. Studies suggest that compounds similar to 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Cancer Research :
    • The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its ability to interfere with cellular pathways involved in tumor growth and proliferation is under investigation, with preliminary results indicating potential efficacy against certain types of cancers .
  • Anti-inflammatory Effects :
    • Some studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These effects are attributed to the modulation of inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Pharmaceutical Development

  • Drug Formulation :
    • The compound can be utilized in the formulation of drugs targeting various diseases due to its favorable pharmacokinetic properties. Its solubility and stability profiles are being studied to enhance drug delivery systems .
  • Lead Compound for Synthesis :
    • As a lead compound, 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one serves as a scaffold for synthesizing new derivatives with improved biological activities. Medicinal chemists are exploring modifications to enhance potency and selectivity against targeted diseases .

Case Studies and Research Findings

Study TitleFocusFindings
Antimicrobial Activity of Aminopyrimidine DerivativesMicrobial InhibitionDemonstrated significant inhibition of bacterial strains, indicating potential for new antibiotic development .
Evaluation of Anti-cancer PropertiesCancer Cell LinesShowed selective cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanism of action .
Anti-inflammatory Mechanisms of Pyrimidine CompoundsInflammatory ResponseHighlighted the ability to modulate cytokine production, suggesting therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Amino-2-(((2-methylpyrimidin-5-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituents differentiate it from analogs. Below is a detailed comparison with related pyrimidinone derivatives:

Substituent Analysis

Compound Name Substituents at Position 2 Core Structure Molecular Formula Molecular Weight Key Features
5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one (Target) [(2-methylpyrimidin-5-yl)methyl]amino Pyrimidin-4(3H)-one C₁₁H₁₃N₇O 275.27 g/mol Dual pyrimidine rings; potential for enhanced π-π stacking or H-bonding
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one () Dimethylamino Pyrimidin-4(3H)-one C₆H₁₀N₄O 154.17 g/mol Simpler substituent; lower molecular weight may improve solubility
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one () Methylthio Pyrimidin-4(3H)-one C₆H₈N₂OS 156.20 g/mol Lipophilic methylthio group; likely altered pharmacokinetics
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one () Ethyl; 2-hydroxyphenyl at position 6 Pyrimidin-4(3H)-one C₁₂H₁₃N₃O₂ 231.25 g/mol Bulky aromatic substituent; potential for enhanced receptor selectivity

Key Research Findings and Gaps

Toxicity Profile: No direct toxicity data exist for the target compound, but analogs like 5-amino-2-(trifluoromethyl)pyridine () indicate risks of methemoglobinemia or neurotoxicity, warranting caution in handling .

Pharmacological Potential: The compound’s substituents align with features of kinase inhibitors (e.g., hydrogen-bond donors/acceptors), though experimental validation is needed .

Biological Activity

5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various biologically active pyrimidine derivatives, which are known for their roles in nucleic acid metabolism and as therapeutic agents.

Chemical Structure

The compound can be represented by the following structural formula:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

This structure features a pyrimidine core with amino groups that are crucial for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects, particularly in the context of cancer treatment and antimicrobial properties. The following sections detail specific findings related to its activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one have shown promising results in inhibiting the growth of HeLa and AGS cells, with IC50 values indicating effective concentrations for inducing cell death.

Table 1: Cytotoxicity Data of Related Pyrimidine Compounds

Compound NameCell LineIC50 (µM)
Compound AHeLa53.02
Compound BAGS32.21
5-Amino-Pyrimidine DerivativeA17263.39

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of DNA synthesis : Similar pyrimidine derivatives disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Induction of oxidative stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels, contributing to cell death.

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have been investigated for their antimicrobial effects. The presence of specific functional groups in the structure enhances the ability to interact with microbial targets.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMIC (µg/mL)
Compound CEnterococcus faecalis16
Compound DStaphylococcus aureus32

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study evaluated the effect of various pyrimidine derivatives on HeLa and AGS cell lines, revealing that modifications in the amino groups significantly affected potency.
    • The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a potential alternative treatment option.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against Enterococcus faecalis, demonstrating that certain modifications led to enhanced activity compared to traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one, and what yield can be expected?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

  • Step 1: React a halogenated pyrimidinone precursor with (2-methylpyrimidin-5-yl)methylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃).
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Yield: Similar pyrimidinone derivatives report yields of 70–96% depending on substituents and reaction conditions .
    Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize byproducts. Confirm purity using HPLC or TLC.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H NMR: Identify proton environments (e.g., NH₂, aromatic protons). For example, NH₂ signals appear as singlets at ~7.26 ppm in DMSO-d6 .
  • HRMS: Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • FT-IR: Detect functional groups (e.g., C=O stretch at ~1653 cm⁻¹, NH₂ stretch at ~3262 cm⁻¹) .
  • Elemental Analysis: Validate C, H, N content (±0.3% deviation).
  • X-ray Crystallography: Resolve tautomerism or isomerism (if crystallizable) .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric forms or isomerism in this compound?

Methodological Answer:

  • Co-Crystallization: Co-crystallize with water or solvents to stabilize specific tautomers. For example, 5-fluorocytosine forms a co-crystal with its isomer and water, revealing dominant tautomeric forms via hydrogen-bonding networks .
  • Refinement Software: Use SHELXL for structural refinement. Key parameters:
    • R-factor: Aim for <5% to ensure accuracy.
    • Hydrogen Bonding: Analyze distances (e.g., N–H···O < 2.1 Å) to identify tautomeric preferences .
  • Complementary Techniques: Compare with solid-state NMR or DFT calculations to validate tautomeric ratios.

Q. How to address discrepancies in biological activity data across different assay conditions?

Methodological Answer:

  • Control Experiments: Test compound stability under assay conditions (pH, temperature). For example, FGFR inhibitors show variable IC₅₀ values due to pH-dependent solubility .
  • Structural Analogues: Synthesize derivatives (e.g., replace methyl groups with halogens) to isolate activity contributors.
  • Data Normalization: Use internal standards (e.g., ATP concentration in kinase assays) to mitigate variability .
  • Statistical Analysis: Apply ANOVA or Tukey’s test to assess significance of contradictory results.

Q. How to design experiments to elucidate the structure-activity relationship (SAR) for kinase inhibition?

Methodological Answer:

  • 3D Modeling: Use software like MOE or Schrödinger to dock the compound into FGFR’s ATP-binding pocket. Identify key interactions (e.g., hydrogen bonds with Ala564 or hydrophobic contacts with Leu630) .
  • Site-Directed Mutagenesis: Modify FGFR residues (e.g., V555M mutation) to test binding affinity changes.
  • Biochemical Assays: Measure IC₅₀ in kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • In Vivo Validation: Use xenograft models (e.g., NCI-H716 tumors in mice) to correlate in vitro activity with efficacy .

Q. What experimental approaches determine the dominant tautomer in solution versus solid state?

Methodological Answer:

  • Solution-State NMR: Use ¹⁵N-labeled compounds or 2D NOESY to detect tautomer-specific correlations.
  • Solid-State Analysis: Compare X-ray data (e.g., co-crystals showing 4-amino vs. 2-amino tautomers ) with solution NMR.
  • Computational Chemistry: Perform DFT calculations (B3LYP/6-311+G**) to predict tautomer stability in different environments.

Q. How to analyze intermolecular interactions affecting crystal packing and stability?

Methodological Answer:

  • Hydrogen-Bonding Networks: Map interactions using Mercury software. For example, NH···O bonds between pyrimidinone rings and water molecules stabilize co-crystals .
  • π-π Stacking: Measure centroid distances (3.4–3.8 Å) between aromatic rings using CCDC tools.
  • Thermogravimetric Analysis (TGA): Assess thermal stability; loss of solvent molecules (e.g., water at ~100°C) impacts packing .

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